1-Fluoro-3-(2-nitroethyl)benzene
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Overview
Description
1-Fluoro-3-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzene, where a fluorine atom and a nitroethyl group are substituted at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(2-nitroethyl)benzene can be synthesized through a multi-step process involving nitration, reduction, and substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and alkylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like phenols or amines can replace the fluorine atom in the presence of potassium carbonate and dimethylformamide.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Aminoethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-3-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-fluoro-3-(2-nitroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
- 1-Fluoro-4-(2-nitroethyl)benzene
- 1-Fluoro-2-(2-nitroethyl)benzene
- 1-Fluoro-3-nitrobenzene
Uniqueness: 1-Fluoro-3-(2-nitroethyl)benzene is unique due to the specific positioning of the fluorine and nitroethyl groups, which imparts distinct chemical reactivity and properties compared to its isomers and other substituted benzenes .
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
1-fluoro-3-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H8FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-3,6H,4-5H2 |
InChI Key |
DEGKSMMJAUAPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC[N+](=O)[O-] |
Origin of Product |
United States |
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